molecular formula C10H6O2 B3044141 1,4-Naphthoquinone-d6 CAS No. 26473-08-5

1,4-Naphthoquinone-d6

Cat. No. B3044141
CAS RN: 26473-08-5
M. Wt: 164.19 g/mol
InChI Key: FRASJONUBLZVQX-MZWXYZOWSA-N
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Description

1,4-Naphthoquinone-d6 is the deuterium labeled 1,4-Naphthoquinone . It is a quinone derived from naphthalene . It forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .


Synthesis Analysis

The synthesis of 1,4-Naphthoquinones involves the oxidation of naphthalene compounds . An efficient method for the synthesis of thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety via hetero-Diels-Alder reaction using 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones and 1,4-naphthoquinone has been developed .


Molecular Structure Analysis

The 1,4-Naphthoquinones are redox active compounds structurally related to naphthalene that are comprised of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation .


Chemical Reactions Analysis

1,4-Naphthoquinone acts as a strong dienophile in Diels-Alder reaction . It is mainly used as a precursor to anthraquinone by reaction with butadiene followed by oxidation .


Physical And Chemical Properties Analysis

1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,4-Naphthoquinone-d6, focusing on six unique fields:

Antibacterial Applications

1,4-Naphthoquinone-d6 has shown promising antibacterial properties. It is being studied as a potential candidate for developing new antibacterial drugs, especially against resistant strains. The compound’s unique mode of action disrupts bacterial cell processes, making it a valuable tool in the fight against bacterial infections .

Anticancer Research

In cancer research, 1,4-Naphthoquinone-d6 is investigated for its ability to inhibit the growth of cancer cells. It has been found to effectively inhibit IRAK1 kinases, which are often overexpressed in certain cancer cell lines. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis, making it a potential candidate for anticancer therapies .

Anti-inflammatory Applications

1,4-Naphthoquinone-d6 exhibits significant anti-inflammatory properties. It can suppress the production and secretion of proinflammatory cytokines such as IL-8, IL-1β, IL-10, TNF-α, and IL-6. This makes it a potential therapeutic agent for treating inflammatory diseases and conditions .

Neuroprotective Effects

Research has shown that 1,4-Naphthoquinone-d6 has neuroprotective properties. It can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This application is particularly relevant for conditions like Alzheimer’s and Parkinson’s diseases .

Cardioprotective Applications

1,4-Naphthoquinone-d6 is also being studied for its cardioprotective effects. It has been found to protect cardiac tissues from ischemic damage and improve overall heart function. This makes it a potential candidate for developing treatments for heart diseases .

Molecular Imaging

In the field of molecular imaging, 1,4-Naphthoquinone-d6 is used as a biochemical tool and probe. It helps in the non-invasive detection of pathological areas in cells and tissues, particularly in myocardial infarction and neurodegenerative diseases. This application leverages modern molecular imaging techniques to provide detailed insights into disease progression and treatment efficacy .

Mechanism of Action

Target of Action

1,4-Naphthoquinone-d6, a derivative of 1,4-Naphthoquinone, has been found to interact with several intracellular molecular targets . It has been reported to have significant anti-inflammatory properties, inhibiting LPS-induced cytokine production in human mononuclear cell lines THP-1 and blocking the production of TNF-α and interleukin (IL)-6 .

Mode of Action

The mode of action of 1,4-Naphthoquinone-d6 is complex and multifaceted. It is known to act as a strong dienophile in Diels-Alder reactions . In the context of its biological activity, it has been found to inhibit bacterial histidine kinases , which are key components of bacterial signal transduction pathways. This inhibition disrupts the normal functioning of these pathways, leading to the observed antimicrobial effects .

Biochemical Pathways

1,4-Naphthoquinone-d6 affects several biochemical pathways. It is involved in the synthesis of juglone and several other related 1,4-Naphthoquinones in many members of the Juglandaceae, including black walnut (Juglans nigra) and English walnut (Juglans regia) . It is also known to stimulate Nrf2/ARE signaling in HepG2 cells .

Pharmacokinetics

Given its structural similarity to 1,4-naphthoquinone, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The result of the action of 1,4-Naphthoquinone-d6 is largely dependent on its mode of action and the specific targets it interacts with. Its anti-inflammatory properties result in the inhibition of cytokine production, reducing inflammation . Its antimicrobial effects result from its disruption of bacterial signal transduction pathways .

Safety and Hazards

1,4-Naphthoquinone is toxic if swallowed or in contact with skin. It is fatal if inhaled and causes severe skin burns and eye damage. It may cause an allergic skin reaction and respiratory irritation .

Future Directions

1,4-Naphthoquinones have gained interest due to the potential of its members to serve as novel therapeutics, drug scaffolds, and leads for natural product-based herbicides . Future directions for improving basic knowledge about plant 1,4-Naphthoquinone metabolism are being discussed .

properties

IUPAC Name

2,3,5,6,7,8-hexadeuterionaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H/i1D,2D,3D,4D,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRASJONUBLZVQX-MZWXYZOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthoquinone-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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